molecular formula C16H18O2 B6296204 4-Benzyloxy-2,3-dimethylbenzyl alcohol CAS No. 2244107-71-7

4-Benzyloxy-2,3-dimethylbenzyl alcohol

Cat. No.: B6296204
CAS No.: 2244107-71-7
M. Wt: 242.31 g/mol
InChI Key: OQVWOWSWEYPGIM-UHFFFAOYSA-N
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Description

4-Benzyloxy-2,3-dimethylbenzyl alcohol is a chemical compound with the molecular formula C16H18O2 and a molecular weight of 242.31 g/mol. . The compound is characterized by the presence of a benzyloxy group attached to a dimethylbenzyl alcohol structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2,3-dimethylbenzyl alcohol typically involves the reaction of 4-hydroxy-2,3-dimethylbenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the compound can be synthesized on a larger scale using similar synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2,3-dimethylbenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an organic solvent.

Major Products

    Oxidation: Formation of 4-benzyloxy-2,3-dimethylbenzaldehyde or 4-benzyloxy-2,3-dimethylbenzoic acid.

    Reduction: Formation of 4-benzyloxy-2,3-dimethylbenzene.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2,3-dimethylbenzyl alcohol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The benzyloxy group may play a role in modulating the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2,3-dimethylbenzyl alcohol
  • 4-Methoxy-2,3-dimethylbenzyl alcohol
  • 4-Benzyloxy-2,3-dimethylbenzaldehyde

Uniqueness

4-Benzyloxy-2,3-dimethylbenzyl alcohol is unique due to the presence of both benzyloxy and dimethyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

(2,3-dimethyl-4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-12-13(2)16(9-8-15(12)10-17)18-11-14-6-4-3-5-7-14/h3-9,17H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVWOWSWEYPGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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